![molecular formula C14H17ClN2O2 B2642353 (1R,5S)-N-(4-chlorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396869-00-3](/img/structure/B2642353.png)
(1R,5S)-N-(4-chlorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a bicyclic amide with a chlorobenzyl group. The bicyclic structure is a 3-oxa-8-azabicyclo[3.2.1]octane, which is a type of bridged bicyclic compound containing a nitrogen and an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic ring system, which likely contributes to its stability. The presence of the nitrogen atom in the ring could make it a potential site for reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its conformation and the electronic properties of the substituents. The amide group might be involved in hydrogen bonding or act as a nucleophile or electrophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The chlorobenzyl group could also affect its reactivity and physical properties .Wissenschaftliche Forschungsanwendungen
Gold(III) Salt of L-Cocaine Derivative
The gold(III) tetrachloride salt of L-cocaine derivative, (C17H22NO4)[AuCl4], demonstrates an interesting chemical structure where the protonated N atom is hydrogen-bonded to the methoxycarbonyl group, exhibiting both intramolecular and intermolecular interactions. The [AuCl4]− anion in this compound is distorted square planar, indicating unique geometric configurations (Wood, Brettell, & Lalancette, 2007).
Structural Characteristics of a Chlorophenyl Derivative
The synthesis of (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide reveals a compound that crystallizes in the orthorhombic space group with specific cell parameters. Its structure features intermolecular hydrogen bonds, indicating potential for intricate molecular interactions (Guo, Zhang, & Xia, 2015).
Synthesis and Use in Asymmetric Syntheses
(1S, 5S)-2-Azabicyclo[3.3.0]octane (1S,5S)-2, a novel enantiomerically pure bicyclic pyrrolidine derivative, was synthesized and utilized as a chiral auxiliary in Michael-type reactions, indicating its utility in precise, asymmetric synthesis processes (Martens & Lübben, 1991).
Reactivity with Bases
The study of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles explores their reactivity with various bases. The research reveals the compounds' propensity for ring-opening and further cyclization under specific conditions, offering insights into their reactivity patterns (Ershov, Sheverdov, Nasakin, & Tafeenko, 2001).
Synthesis of Chiral Bicyclic Systems
Research on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems showcases methods involving reaction with protected phosphoramidate derivatives and iodine-based reagents. This indicates the compound's potential in synthesizing intricate chiral structures (Francisco, Herrera, & Suárez, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-1-10(2-4-11)7-16-14(18)17-12-5-6-13(17)9-19-8-12/h1-4,12-13H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNONWYLURTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

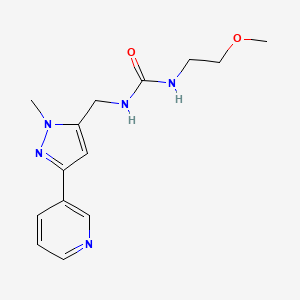
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)
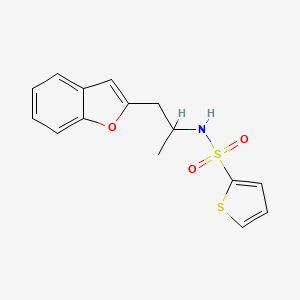
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)
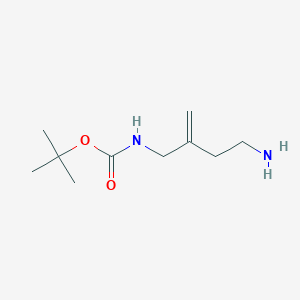
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
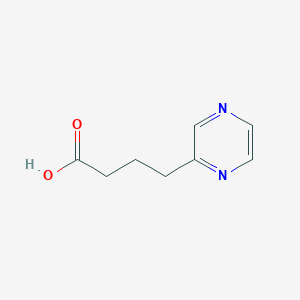

![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)
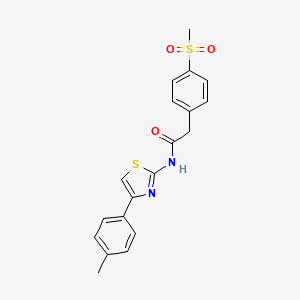
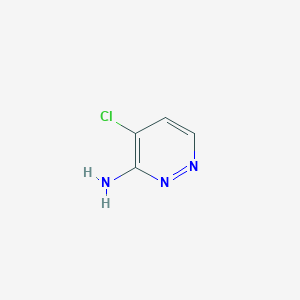
![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)